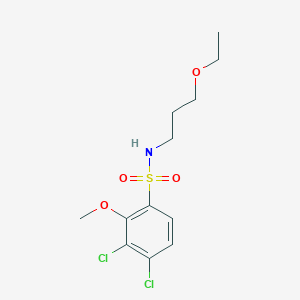
3,4-dichloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as DCMES and has been widely used in scientific research due to its unique properties.
Mécanisme D'action
DCMES exerts its biological effects by binding to the active site of carbonic anhydrase enzymes and inhibiting their activity. This leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. DCMES has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
DCMES has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the modulation of ion transport and acid-base balance. It has also been shown to have anti-inflammatory properties and to be effective in the treatment of glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCMES in lab experiments is its high purity, which ensures reproducibility and accuracy of results. DCMES is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using DCMES is its specificity for carbonic anhydrase enzymes, which limits its applicability in studying other biological processes.
Orientations Futures
There are several future directions for research on DCMES, including the development of more potent and selective inhibitors of carbonic anhydrase enzymes, the investigation of its effects on other biological processes, and the development of new therapeutic applications for DCMES. Additionally, the use of DCMES in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
Méthodes De Synthèse
DCMES can be synthesized through a multi-step process that involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 3-ethoxypropylamine. The resulting product is then purified through recrystallization to obtain DCMES in high purity.
Applications De Recherche Scientifique
DCMES has been extensively used in scientific research as a tool to investigate the role of sulfonamide compounds in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance and ion transport. DCMES has also been used to study the effects of sulfonamide compounds on the growth and proliferation of cancer cells.
Propriétés
Nom du produit |
3,4-dichloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H17Cl2NO4S |
Poids moléculaire |
342.2 g/mol |
Nom IUPAC |
3,4-dichloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H17Cl2NO4S/c1-3-19-8-4-7-15-20(16,17)10-6-5-9(13)11(14)12(10)18-2/h5-6,15H,3-4,7-8H2,1-2H3 |
Clé InChI |
LSBVPCRMBQWKFH-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
SMILES canonique |
CCOCCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)
![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)





![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)





